Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate
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Overview
Description
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate is a chemical compound with the molecular formula C10H19N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, a carbamimidoyl group, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-carbamimidoylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-carbamimidoylmorpholine-4-carboxylate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-carbamimidoylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamimidoyl group is known to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-carbamoylmorpholine-4-carboxylate
- tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate
Uniqueness
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate is unique due to its specific structural features, including the position of the carbamimidoyl group and the presence of the tert-butyl ester group. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H19N3O3 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl 2-carbamimidoylmorpholine-4-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-4-5-15-7(6-13)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12) |
InChI Key |
RHGRPKHFOBHDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=N)N |
Origin of Product |
United States |
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